(4S,4aR,7S,7aR,12bS)-7,9-diethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline
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Overview
Description
(4S,4aR,7S,7aR,12bS)-7,9-diethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline is a complex organic compound with a unique structure that includes multiple stereocenters This compound belongs to the class of isoquinoline derivatives and is characterized by its hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4aR,7S,7aR,12bS)-7,9-diethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline typically involves multiple steps, starting from simpler precursors. The key steps in the synthetic route may include:
Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the isoquinoline ring system.
Introduction of the Methanobenzofuro Moiety: This step involves the cyclization of a suitable precursor to form the fused benzofuran ring.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes:
Optimization of Reaction Conditions: Temperature, solvent, and catalyst selection to maximize yield and minimize by-products.
Purification Techniques: Use of chromatography, crystallization, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(4S,4aR,7S,7aR,12bS)-7,9-diethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where ethoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
(4S,4aR,7S,7aR,12bS)-7,9-diethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its potential biological activity, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of (4S,4aR,7S,7aR,12bS)-7,9-diethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with receptors or enzymes involved in neurotransmission or inflammation.
Pathways Involved: The compound may modulate signaling pathways related to pain perception or inflammatory response.
Comparison with Similar Compounds
Similar Compounds
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline: Similar core structure but with different functional groups.
(4S,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline: Deuterated analog with potential differences in metabolic stability.
Uniqueness
(4S,4aR,7S,7aR,12bS)-7,9-diethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline is unique due to its specific stereochemistry and functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
30811-09-7 |
---|---|
Molecular Formula |
C21H27NO3 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(4S,4aR,7S,7aR,12bS)-7,9-diethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline |
InChI |
InChI=1S/C21H27NO3/c1-4-23-16-8-6-13-12-15-14-7-9-17(24-5-2)20-21(14,10-11-22(15)3)18(13)19(16)25-20/h6-9,14-15,17,20H,4-5,10-12H2,1-3H3/t14-,15-,17-,20-,21-/m0/s1 |
InChI Key |
GKHGIPSRKBPTHM-XTNBKJMLSA-N |
Isomeric SMILES |
CCO[C@H]1C=C[C@H]2[C@@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)OCC)CCN3C |
Canonical SMILES |
CCOC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)OCC)CCN3C |
Origin of Product |
United States |
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